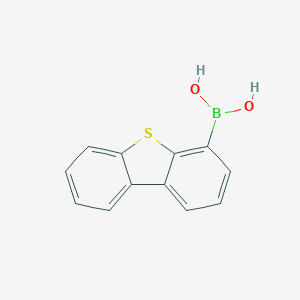

Dibenzothiophene-4-boronic acid

Description

Propriétés

IUPAC Name |

dibenzothiophen-4-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BO2S/c14-13(15)10-6-3-5-9-8-4-1-2-7-11(8)16-12(9)10/h1-7,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXNHPQCCUVWRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=C1)C3=CC=CC=C3S2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370220 | |

| Record name | Dibenzothiophene-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108847-20-7 | |

| Record name | Dibenzothiophene-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-dibenzothiophene-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Dibenzothiophene-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Dibenzothiophene-4-boronic acid, a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals and advanced materials. This document outlines a robust synthetic protocol based on established methodologies for aryl boronic acids and details effective purification techniques to obtain a high-purity final product.

Synthesis of this compound

The primary synthetic route to this compound involves the lithiation of 4-bromodibenzothiophene (B1267965) followed by borylation with a trialkyl borate (B1201080). This method offers a reliable and efficient pathway to the target molecule.

Experimental Protocol: Synthesis via Lithiation

This protocol is adapted from established procedures for the synthesis of aryl boronic acids, leveraging the lithiation of an aryl halide.

Reaction Scheme:

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) |

| 4-Bromodibenzothiophene | 263.16 |

| n-Butyllithium (n-BuLi) | 64.06 |

| Triisopropyl borate | 188.08 |

| Tetrahydrofuran (B95107) (THF), anhydrous | 72.11 |

| Diethyl ether, anhydrous | 74.12 |

| Hydrochloric acid (HCl), 1 M | 36.46 |

| Sodium hydroxide (B78521) (NaOH), 1 M | 40.00 |

| Ethyl acetate | 88.11 |

| Saturated brine solution | - |

| Anhydrous magnesium sulfate (B86663) (MgSO₄) | 120.37 |

Procedure:

-

Reaction Setup: A dry three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. The flask is charged with 4-bromodibenzothiophene.

-

Dissolution: Anhydrous tetrahydrofuran (THF) is added to dissolve the 4-bromodibenzothiophene under a nitrogen atmosphere.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (typically a 2.5 M solution in hexanes) is added dropwise via the dropping funnel, ensuring the internal temperature is maintained below -70 °C. The resulting mixture is stirred at -78 °C for one hour to ensure complete lithiation.

-

Borylation: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The reaction is then allowed to warm slowly to room temperature and stirred overnight.

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of 1 M hydrochloric acid at 0 °C. The mixture is stirred for 30 minutes. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with a saturated brine solution, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 70-85% (crude) |

| Purity (crude) | Variable, requires purification |

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of this compound via lithiation.

Purification of this compound

Purification of the crude product is critical to remove unreacted starting materials, byproducts such as borinic acids, and inorganic salts. A combination of acid-base extraction and recrystallization is a highly effective method for obtaining pure this compound.

Experimental Protocol: Purification by Acid-Base Extraction and Recrystallization

Procedure:

-

Dissolution and Basification: The crude this compound is dissolved in diethyl ether. This solution is then extracted with a 1 M sodium hydroxide solution. The basic aqueous layers, which now contain the sodium salt of the boronic acid, are combined.

-

Washing: The combined basic aqueous layers are washed with diethyl ether to remove any remaining neutral organic impurities.

-

Acidification and Precipitation: The aqueous layer is cooled in an ice bath and then acidified to a pH of 2-3 by the dropwise addition of 1 M hydrochloric acid. This causes the purified this compound to precipitate out of the solution as a white solid.

-

Isolation of Purified Product: The white precipitate is collected by vacuum filtration, washed with cold deionized water to remove any residual salts, and then dried under vacuum.

-

Recrystallization: For achieving high purity, the solid can be recrystallized. A common solvent for recrystallization of aryl boronic acids is hot water or a mixed solvent system such as ethanol/water or acetone/water. The solid is dissolved in a minimal amount of the boiling solvent, and the solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals are then collected by vacuum filtration and dried thoroughly.

Quantitative Data (Expected):

| Parameter | Value |

| Purity (after purification) | >98% (by HPLC) |

| Melting Point | Specific to the pure compound |

Experimental Workflow for Purification

Caption: Workflow for the purification of this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Characterization Data:

| Technique | Expected Results |

| ¹H NMR | Aromatic protons in the expected regions, with characteristic shifts for the dibenzothiophene (B1670422) core and a broad singlet for the B(OH)₂ protons. |

| ¹³C NMR | Signals corresponding to the carbon atoms of the dibenzothiophene skeleton. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₁₂H₉BO₂S. |

| Melting Point | A sharp melting point indicates high purity. |

| HPLC | A single major peak indicating high purity. |

Applications in Drug Development and Materials Science

This compound is a key intermediate in the synthesis of a variety of organic molecules. Its primary application is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the construction of complex biaryl structures.

The dibenzothiophene moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Furthermore, this building block is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic and photophysical properties.

Signaling Pathway Visualization (Generic Suzuki Coupling):

The following diagram illustrates the general catalytic cycle for a Suzuki-Miyaura coupling reaction, a primary application of this compound.

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This technical guide provides a foundational understanding of the synthesis and purification of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt these protocols to their specific laboratory conditions and safety procedures.

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of Dibenzothiophene-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of Dibenzothiophene-4-boronic acid. While a specific, publicly available crystal structure for this compound could not be located in crystallographic databases at the time of this writing, this document outlines the generalized experimental protocols, data presentation, and visualization pertinent to the crystallographic study of such an organoboron compound. This guide is intended to serve as a detailed reference for researchers undertaking similar structural analyses.

I. Introduction

This compound is a heterocyclic organoboron compound with significant potential in organic synthesis and medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds makes it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals. Understanding the three-dimensional arrangement of molecules in the solid state is paramount for elucidating structure-property relationships, which can influence factors such as solubility, stability, and bioavailability. X-ray crystallography stands as the definitive method for determining the precise atomic arrangement within a crystalline solid.

II. Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound of interest, followed by X-ray diffraction data collection and structure solution and refinement.

A. Synthesis and Crystallization

The first critical step is to obtain single crystals of high quality. The synthesis of this compound can be achieved through various established synthetic routes, often involving the borylation of a suitable dibenzothiophene (B1670422) precursor.

Once the pure compound is synthesized and characterized, the next challenge is to grow single crystals suitable for X-ray diffraction. Common crystallization techniques include:

-

Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal growth.

B. X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) using a cryostream of nitrogen gas to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern.

The diffractometer directs a monochromatic X-ray beam onto the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots of varying intensities. A detector, such as a CCD or CMOS detector, records the positions and intensities of these diffracted spots.

C. Structure Solution and Refinement

The collected diffraction data is then processed to determine the crystal's unit cell parameters and space group. The unit cell is the basic repeating unit of the crystal lattice. The space group describes the symmetry elements present in the crystal.

The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map. This map provides a preliminary model of the crystal structure, showing the positions of the atoms.

This initial model is then refined using least-squares methods. In this iterative process, the atomic coordinates and thermal displacement parameters are adjusted to improve the agreement between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed by various crystallographic R-factors.

III. Data Presentation

The results of a crystal structure analysis are typically presented in a series of tables that provide quantitative information about the crystal and molecular structure.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical formula | C₁₂H₉BO₂S |

| Formula weight | 228.07 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | [e.g., Monoclinic] |

| Space group | [e.g., P2₁/c] |

| Unit cell dimensions | a = [value] Å, α = 90° |

| b = [value] Å, β = [value]° | |

| c = [value] Å, γ = 90° | |

| Volume | [value] ų |

| Z | [e.g., 4] |

| Density (calculated) | [value] Mg/m³ |

| Absorption coefficient | [value] mm⁻¹ |

| F(000) | [value] |

| Crystal size | [value] x [value] x [value] mm³ |

| Theta range for data collection | [value] to [value]° |

| Index ranges | [h, k, l ranges] |

| Reflections collected | [value] |

| Independent reflections | [value] [R(int) = [value]] |

| Completeness to theta | [value] % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | [values] |

| Goodness-of-fit on F² | [value] |

| Final R indices [I>2sigma(I)] | R1 = [value], wR2 = [value] |

| R indices (all data) | R1 = [value], wR2 = [value] |

| Largest diff. peak and hole | [value] and [value] e.Å⁻³ |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| S(1)-C(1) | [value] |

| S(1)-C(12) | [value] |

| B(1)-O(1) | [value] |

| B(1)-O(2) | [value] |

| B(1)-C(4) | [value] |

| C(4)-C(5) | [value] |

| ... | ... |

Table 3: Selected Bond Angles (°)

| Atoms | Angle (°) |

| C(1)-S(1)-C(12) | [value] |

| O(1)-B(1)-O(2) | [value] |

| O(1)-B(1)-C(4) | [value] |

| O(2)-B(1)-C(4) | [value] |

| ... | ... |

IV. Visualization of Workflow and Molecular Interactions

Graphical representations are invaluable for understanding the experimental process and the resulting structural features.

Boronic acids are well-known for forming hydrogen-bonded dimers in the solid state. A potential hydrogen bonding network for this compound is depicted below.

V. Conclusion

The crystal structure analysis of this compound, following the protocols outlined in this guide, would provide invaluable insights into its solid-state properties. The precise determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and potential π-π stacking of the dibenzothiophene rings, would contribute to a deeper understanding of its chemical behavior. This knowledge is crucial for the rational design of new materials and pharmaceutical compounds with tailored properties. While the specific crystallographic data for this compound remains to be reported in the public domain, the methodologies described herein represent the standard approach for such an investigation.

An In-depth Technical Guide to Dibenzothiophene-4-boronic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzothiophene-4-boronic acid is a heterocyclic organoboron compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its rigid, planar dibenzothiophene (B1670422) core functionalized with a reactive boronic acid moiety makes it a valuable building block in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the physical and chemical properties of this compound, details on its synthesis and purification, and a summary of its current and potential applications, with a focus on its relevance to drug discovery and development.

Core Physical and Chemical Properties

This compound is typically a white to off-white or pale yellow crystalline powder.[1] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | Dibenzo[b,d]thiophen-4-ylboronic acid | [2] |

| CAS Number | 108847-20-7 | [3] |

| Molecular Formula | C₁₂H₉BO₂S | [3][4] |

| Molecular Weight | 228.07 g/mol | [3][4] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 327-330 °C (lit.) | [3] |

| Boiling Point | 480.2 ± 37.0 °C (Predicted) | |

| Solubility | Soluble in methanol. General solubility for phenylboronic acids suggests solubility in ethers and ketones, moderate solubility in chloroform, and low solubility in hydrocarbons. | |

| pKa | 8.29 ± 0.30 (Predicted) |

Table 2: Chemical Identifiers

| Identifier | Value |

| SMILES | OB(O)c1cccc2c1sc3ccccc23 |

| InChI | InChI=1S/C12H9BO2S/c14-13(15)10-6-3-5-9-8-4-1-2-7-11(8)16-12(9)10/h1-7,14-15H |

Experimental Protocols

Synthesis of Arylboronic Acids (General Protocol)

A common method for the synthesis of arylboronic acids is the reaction of an aryl Grignard reagent or an aryllithium species with a trialkyl borate, followed by acidic hydrolysis.

Experimental Workflow for Arylboronic Acid Synthesis

Caption: General workflow for the synthesis of arylboronic acids.

Purification of Boronic Acids (General Protocol)

Purification of boronic acids can be challenging due to their tendency to form anhydrides. Common purification techniques include recrystallization and column chromatography. A patent describes a general process for purifying boronic acids by converting them to their salt form, which can then be isolated and converted back to the pure acid.[2]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological Activity and Drug Development

While specific biological activities and signaling pathway involvement for this compound are not yet extensively documented in publicly available literature, the broader class of boronic acids has shown significant promise in medicinal chemistry. Boronic acid derivatives are known to act as enzyme inhibitors and have been explored for their potential in cancer therapy. [5][6]The dibenzothiophene scaffold itself is present in various biologically active compounds, suggesting that this compound could serve as a valuable precursor for the synthesis of novel therapeutic agents.

The anticancer activity of some boronic acid-containing heterocycles has been investigated, showing potential against cancer cell lines. [7]The mechanism of action for many boronic acid-based drugs involves the inhibition of proteasomes, leading to cell cycle arrest and apoptosis in cancer cells.

Potential Anticancer Mechanism of Boronic Acids

Caption: A generalized pathway showing the potential anticancer mechanism of boronic acids through proteasome inhibition.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential for applications in drug discovery and materials science. Its stable dibenzothiophene core and reactive boronic acid functionality make it an ideal candidate for constructing complex molecular architectures through Suzuki-Miyaura cross-coupling and other reactions. While detailed experimental and biological data for this specific compound are still emerging, the established reactivity of boronic acids and the biological relevance of the dibenzothiophene scaffold suggest that further investigation into the properties and applications of this compound is a promising avenue for future research. This guide provides a foundational understanding for researchers and developers looking to explore the potential of this intriguing molecule.

References

- 1. This compound, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 3. 4-ジベンゾチエニルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. "Anticancer Activity of Some Boronic Acid Arylidene Heterocycles" by Joy Kim [digitalcommons.andrews.edu]

A Technical Guide to the Solubility of Dibenzothiophene-4-boronic Acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of dibenzothiophene-4-boronic acid in common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document provides a comprehensive framework for its determination. It outlines the typical factors influencing the solubility of boronic acids and presents a detailed experimental protocol for a widely used solubility determination method. Furthermore, this guide includes a structured template for the systematic recording of solubility data and a visual representation of the experimental workflow to aid researchers in their laboratory investigations.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and organic electronic materials. Its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, is well-established. A thorough understanding of its solubility in various organic solvents is paramount for efficient reaction setup, purification, and formulation. This guide provides an in-depth overview of the principles and methods for determining the solubility of this compound.

Factors Influencing the Solubility of Boronic Acids

The solubility of boronic acids, including this compound, is influenced by several key factors:

-

Solvent Polarity: The polarity of the solvent plays a crucial role. Polar solvents are generally more effective at solvating polar molecules. However, the complex structure of this compound, which contains both a nonpolar dibenzothiophene (B1670422) core and a polar boronic acid group, suggests that its solubility will vary across a range of solvents with different polarities.

-

Temperature: Solubility is generally temperature-dependent. For most solid solutes in liquid solvents, solubility increases with temperature.

-

Hydrogen Bonding: The boronic acid moiety can act as both a hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols) may exhibit enhanced solubility.

-

Crystal Lattice Energy: The strength of the intermolecular forces in the solid crystal of this compound will impact the energy required to dissolve it.

Quantitative Solubility Data

Table 1: Solubility of this compound in Common Organic Solvents (Template)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |

| Tetrahydrofuran (THF) | ||||

| Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Acetone | ||||

| Ethanol | ||||

| Methanol | ||||

| Acetonitrile | ||||

| Dichloromethane (DCM) | ||||

| Toluene |

Experimental Protocol for Solubility Determination: The Dynamic Method

A widely accepted and reliable technique for determining the solubility of boronic acids is the dynamic or synthetic method. This method involves observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.

Materials and Equipment:

-

This compound (high purity)

-

High-purity organic solvents

-

Jacketed glass vessel with a magnetic stirrer

-

Heating/cooling circulator for precise temperature control

-

Calibrated temperature probe

-

Light source and detector (turbidimeter or nephelometer)

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.

-

Heating and Stirring: The mixture is heated at a slow, constant rate (e.g., 0.5 °C/min) while being vigorously stirred to ensure homogeneity.

-

Turbidity Measurement: A light beam is passed through the sample, and its intensity is continuously monitored by a detector.

-

Determination of Dissolution Point: As the temperature increases, the solid dissolves, leading to a decrease in the turbidity of the solution. The temperature at which the last solid particles disappear, resulting in a clear solution and a stable, high light transmission, is recorded as the solubility temperature for that specific composition.

-

Data Collection: Repeat the experiment with different concentrations of this compound in the same solvent to construct a solubility curve. This process should be repeated for each solvent of interest.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the dynamic method for solubility determination.

Caption: Workflow for the dynamic determination of solubility.

Conclusion

While direct, quantitative solubility data for this compound in common organic solvents is not extensively documented, this guide provides the necessary framework for researchers to obtain this critical information. By following the detailed experimental protocol and utilizing the provided data structure, scientists and drug development professionals can systematically determine and record the solubility of this compound, thereby facilitating its effective use in research and development. The principles outlined here are broadly applicable to other boronic acids and underscore the importance of empirical solubility determination in chemical and pharmaceutical sciences.

An In-depth Technical Guide to the Thermal Stability and Decomposition of Dibenzothiophene-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of Dibenzothiophene-4-boronic acid. Due to a lack of specific published thermogravimetric and differential scanning calorimetry data for this compound, this guide focuses on established principles of aryl boronic acid thermal analysis, likely decomposition pathways, and detailed experimental protocols for researchers to conduct their own assessments.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. Its utility in the synthesis of complex organic molecules for pharmaceuticals and materials science necessitates a thorough understanding of its chemical and physical properties, including its behavior under thermal stress. Thermal stability is a critical parameter that can influence reaction conditions, storage, and the safety of handling procedures.

Physicochemical Properties

A foundational understanding of the physical properties of this compound is essential before considering its thermal behavior.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉BO₂S | - |

| Molecular Weight | 228.07 g/mol | - |

| Appearance | White to off-white powder | - |

| Melting Point | 327-330 °C | [1] |

Thermal Stability and Decomposition

Qualitative Decomposition:

Upon heating, this compound is expected to decompose. Thermal decomposition can lead to the release of irritating gases and vapors.[2][3] The anticipated decomposition products include:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Sulfur oxides (SOx)

-

Oxides of boron (BxOy)

Likely Decomposition Pathway:

A plausible thermal decomposition pathway for aryl boronic acids like this compound in an inert atmosphere involves a multi-stage process. The initial stage often involves intermolecular dehydration (loss of water) to form the corresponding boroxine, a six-membered ring containing alternating boron and oxygen atoms. At higher temperatures, the more stable dibenzothiophene (B1670422) aromatic ring system will begin to fragment, leading to the release of the aforementioned gaseous byproducts.

References

- 1. Dibenzofuran-4-boronic acid | C12H9BO3 | CID 2734328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

Unlocking the Potential of Dibenzothiophene-4-Boronic Acid Derivatives: A Technical Guide to their Electronic Properties

For Researchers, Scientists, and Drug Development Professionals

Dibenzothiophene (B1670422), a sulfur-containing heterocyclic aromatic compound, and its derivatives have garnered significant attention in the fields of materials science and medicinal chemistry. The introduction of a boronic acid group at the 4-position of the dibenzothiophene core provides a versatile handle for further functionalization, primarily through the robust and efficient Suzuki-Miyaura cross-coupling reaction. This allows for the synthesis of a vast library of derivatives with tailored electronic properties, making them promising candidates for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as potential therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis, electronic properties, and characterization of dibenzothiophene-4-boronic acid derivatives.

Synthetic Pathway: The Suzuki-Miyaura Cross-Coupling

The primary method for the synthesis of functionalized dibenzothiophene derivatives from this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the boronic acid and an aryl halide, offering a powerful tool for creating a diverse range of molecular architectures.

Photophysical Properties

The photophysical properties of dibenzothiophene derivatives, such as their absorption and emission of light, are critical for their application in optoelectronic devices. These properties can be tuned by introducing different aryl substituents through the Suzuki coupling reaction. Electron-donating or electron-withdrawing groups on the coupled aryl ring can significantly influence the energy levels and, consequently, the absorption and emission wavelengths.

| Derivative Substituent (R) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Solvent |

| Phenyl | 336 | 385 | 0.85 | Dichloromethane (B109758) |

| 4-Methoxyphenyl | 340 | 405 | 0.78 | Dichloromethane |

| 4-Cyanophenyl | 342 | 410 | 0.65 | Dichloromethane |

| Naphthyl | 350 | 420 | - | Dichloromethane |

| Pyrenyl | 365 | 450 | - | Dichloromethane |

Note: The data presented in this table is a representative compilation from various sources and may not correspond to a single study. The exact values can vary based on experimental conditions.

Electrochemical Properties

The electrochemical properties of dibenzothiophene derivatives determine their charge transport capabilities and energy level alignments in electronic devices. Cyclic voltammetry is a key technique used to probe the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Similar to the photophysical properties, these can be modulated by the electronic nature of the substituents.

| Derivative Substituent (R) | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |

| Phenyl | -5.80 | -2.45 | 3.35 |

| 4-Methoxyphenyl | -5.72 | -2.40 | 3.32 |

| 4-Cyanophenyl | -5.95 | -2.60 | 3.35 |

| Naphthyl | -5.75 | -2.50 | 3.25 |

| Pyrenyl | -5.68 | -2.55 | 3.13 |

Note: The data presented in this table is a representative compilation from various sources and may not correspond to a single study. The exact values can vary based on experimental conditions and the reference electrode used.

Structure-Property Relationships

The electronic properties of dibenzothiophene derivatives are intricately linked to their molecular structure. The introduction of different functional groups allows for the fine-tuning of their HOMO/LUMO energy levels and, consequently, their photophysical and electrochemical characteristics.

Experimental Protocols

Accurate characterization of the electronic properties of this compound derivatives is crucial for understanding their behavior and potential applications. Below are detailed methodologies for key experimental techniques.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum and identify the wavelength of maximum absorption (λabs).

Methodology:

-

Solution Preparation: Prepare a dilute solution of the dibenzothiophene derivative in a suitable UV-transparent solvent (e.g., dichloromethane, chloroform, or THF) with a concentration in the range of 10-5 to 10-6 M.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Sample Measurement: Fill a matched quartz cuvette with the sample solution.

-

Spectrometer Setup: Place the blank cuvette in the reference holder and the sample cuvette in the sample holder of a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm). The instrument software will automatically subtract the blank spectrum from the sample spectrum.

-

Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Fluorescence Spectroscopy

Objective: To determine the emission spectrum, identify the wavelength of maximum emission (λem), and calculate the fluorescence quantum yield (ΦF).

Methodology:

-

Solution Preparation: Prepare a series of dilute solutions of the sample and a standard fluorophore with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Spectrometer Setup: In a spectrofluorometer, set the excitation wavelength (usually at or near the λabs of the sample).

-

Emission Scan: Record the emission spectrum over a wavelength range longer than the excitation wavelength.

-

Data Analysis for λem: Identify the wavelength of maximum emission intensity.

-

Quantum Yield Calculation:

-

Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

-

Measure the absorbance of the sample and the standard at the excitation wavelength.

-

Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) where:

-

Φr is the quantum yield of the reference.

-

Is and Ir are the integrated emission intensities of the sample and reference.

-

As and Ar are the absorbances of the sample and reference at the excitation wavelength.

-

ns and nr are the refractive indices of the sample and reference solutions (often assumed to be the same if the same solvent is used).

-

-

Cyclic Voltammetry (CV)

Objective: To determine the oxidation and reduction potentials and estimate the HOMO and LUMO energy levels.

Methodology:

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., a platinum wire).

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) - TBAPF6) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).

-

Analyte Addition: Add the dibenzothiophene derivative to the electrolyte solution at a concentration of approximately 10-3 M.

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution during the experiment.

-

Measurement:

-

Connect the electrodes to a potentiostat.

-

Scan the potential from an initial value to a final value and then back to the initial value at a specific scan rate (e.g., 50-100 mV/s).

-

Record the resulting current as a function of the applied potential.

-

-

Data Analysis:

-

Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram.

-

Estimate the HOMO and LUMO energy levels using the following empirical formulas (referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple, which has a known energy level of -4.8 eV relative to the vacuum level):

-

HOMO (eV) = -[Eox(vs Fc/Fc+) + 4.8]

-

LUMO (eV) = -[Ered(vs Fc/Fc+) + 4.8]

-

-

This guide provides a foundational understanding of the electronic properties of this compound derivatives. The versatility of the dibenzothiophene core, combined with the synthetic accessibility offered by the boronic acid functional group, makes this class of compounds a rich area for further research and development in both materials science and medicinal chemistry.

Dibenzothiophene-4-boronic acid: A Technical Guide for Advanced Organic Synthesis

An In-depth Review of its Properties, Applications, and Experimental Protocols for Researchers, Scientists, and Drug Development Professionals.

Introduction: Dibenzothiophene-4-boronic acid is a specialized organic compound that serves as a critical building block in modern synthetic chemistry. Its unique structural and reactive properties make it an invaluable reagent, particularly in the development of novel materials for organic electronics and as an intermediate in the synthesis of complex molecules. This technical guide provides a comprehensive overview of its chemical identity, physical characteristics, primary applications, and detailed experimental protocols for its use in Suzuki-Miyaura cross-coupling reactions.

Core Chemical and Physical Data

This compound is a stable, white to off-white crystalline powder at room temperature. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 108847-20-7 | [cite] |

| Molecular Formula | C₁₂H₉BO₂S | [cite] |

| Molecular Weight | 228.07 g/mol | [cite] |

| Melting Point | 327-330 °C (lit.) | [cite] |

| Purity | Typically ≥95% to >99% | [1][2] |

| Appearance | White to pale yellow or cream powder | [2] |

Applications in Organic Synthesis

The primary application of this compound lies in its utility as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of a wide array of complex organic molecules.

1. Organic Light-Emitting Diodes (OLEDs): The dibenzothiophene (B1670422) moiety is a key structural component in many high-performance organic electronic materials. This compound is frequently used in the synthesis of host materials and emitters for OLEDs, particularly for achieving efficient deep-blue phosphorescence.[3][4][5] The rigid and electron-rich nature of the dibenzothiophene core contributes to the thermal stability and charge-transporting properties of the final materials.

2. Hole Transport Materials (HTMs): In the field of photovoltaics, particularly perovskite solar cells, this compound is used to synthesize novel hole-transporting materials.[6][7][8][9] The resulting compounds often exhibit excellent charge mobility and appropriate energy levels for efficient device performance.

3. Porous Aromatic Frameworks (PAFs): While not a direct application of this compound, similar boronic acids are employed in the synthesis of PAFs through Suzuki-Miyaura coupling.[10] These materials have potential applications in gas storage and catalysis.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound with an aryl halide. This protocol is adapted from established methodologies for similar reactions.[10]

Objective: To synthesize a biaryl compound via the palladium-catalyzed cross-coupling of this compound and an aryl bromide.

Materials:

-

This compound

-

Aryl bromide (e.g., 1-bromo-4-nitrobenzene)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Ethanol

-

Water (degassed)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.

-

Solvent Addition: Under the inert atmosphere, add a 3:1 mixture of toluene and degassed water as the solvent.

-

Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), to the reaction mixture.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the key chemical pathway and a general experimental workflow.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. jk-sci.com [jk-sci.com]

- 2. L19831.06 [thermofisher.com]

- 3. Dibenzothiophene derivatives as host materials for high efficiency in deep blue phosphorescent organic light emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Noble Dibenzothiophene-Based Bipolar Hosts for Blue Organic Light-Emitting Diodes Using Thermally Activated Delayed Fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Hole transporting materials based on benzodithiophene and dithienopyrrole cores for efficient perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

The Genesis of a Key Building Block: A Technical History of Dibenzothiophene-Based Boronic Acids

For Immediate Release

A deep dive into the history and synthesis of dibenzothiophene-based boronic acids reveals a fascinating journey from early organometallic explorations to their current indispensable role in drug discovery and materials science. This technical guide illuminates the path of discovery, outlines key synthetic methodologies, and provides detailed experimental protocols for these versatile compounds.

A Historical Perspective: From Organometallic Pioneers to Modern Reagents

The story of dibenzothiophene-based boronic acids is intrinsically linked to the pioneering work of Henry Gilman, a luminary in the field of organometallic chemistry. While a definitive first synthesis of a simple dibenzothiophene (B1670422) boronic acid is not explicitly detailed in a single "discovery" paper, the foundational chemistry was laid in the mid-20th century. Gilman's extensive research on organolithium and Grignard reagents provided the essential tools for the functionalization of aromatic compounds like dibenzothiophene.

A seminal 1938 paper by Gilman and Jacoby, "Dibenzothiophene: Orientation and Derivatives," established the groundwork for understanding the reactivity of the dibenzothiophene core.[1] Later work by Gilman and Wilder in 1957, "Synthesis of Some Dibenzothiophene Derivatives," further expanded the repertoire of dibenzothiophene chemistry, employing halogen-metal interconversion reactions to create various derivatives.[2] It is from this body of work that the classical synthesis of dibenzothiophene boronic acids emerged, primarily through the lithiation of dibenzothiophene followed by quenching with a borate (B1201080) ester.

The modern era has seen the development of more sophisticated and efficient methods for the synthesis of these compounds, driven by their increasing importance as building blocks in Suzuki-Miyaura cross-coupling reactions. These reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision and functional group tolerance.

Key Synthetic Strategies

The synthesis of dibenzothiophene-based boronic acids can be broadly categorized into classical and modern methods.

1. Classical Synthesis: The Lithiation-Borylation Pathway

The traditional and still widely used method involves a two-step process:

-

Lithiation: Dibenzothiophene is treated with a strong organolithium reagent, typically n-butyllithium, at low temperatures. This deprotonates the dibenzothiophene ring, most commonly at the 4-position due to the directing effect of the sulfur atom, to form a lithium salt.

-

Borylation: The resulting organolithium species is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate. This is followed by acidic workup to hydrolyze the borate ester and yield the desired dibenzothiophene boronic acid.

2. Modern Synthetic Methods: One-Pot Cascade Reactions

Recent advancements have focused on improving the efficiency, safety, and atom economy of the synthesis. One notable example is a one-pot cascade synthesis starting from dibenzothiophene-5-oxide. This method involves a sulfoxide-directed C-H metalation/boration, followed by a B₂Pin₂-mediated reduction and a subsequent Suzuki coupling, allowing for the direct synthesis of 4-substituted dibenzothiophenes.[3]

Another important modern approach is the Miyaura borylation, a palladium-catalyzed reaction that couples a dibenzothiophene halide (e.g., 4-bromodibenzothiophene) with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). This method offers excellent functional group tolerance and is widely used for the synthesis of boronic esters, which are stable and versatile intermediates.

Applications in Suzuki-Miyaura Cross-Coupling

Dibenzothiophene-based boronic acids are highly valued for their utility in Suzuki-Miyaura cross-coupling reactions. They serve as efficient coupling partners with a wide range of aryl and heteroaryl halides or triflates, enabling the synthesis of complex biaryl structures. These structures are prevalent in many pharmaceuticals, organic electronic materials, and agrochemicals.

Experimental Protocols

Classical Synthesis of this compound

This protocol is a generalized procedure based on established organolithium chemistry.

Materials:

-

Dibenzothiophene

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (in hexanes)

-

Trimethyl borate

-

1 M Hydrochloric acid

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of dibenzothiophene in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon) and cooled to -78 °C.

-

An equimolar amount of n-butyllithium in hexanes is added dropwise to the stirred solution, and the mixture is stirred at low temperature for 1-2 hours.

-

Trimethyl borate (1.1 equivalents) is then added dropwise, and the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of 1 M hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude boronic acid.

-

The crude product can be purified by recrystallization.

Modern Synthesis of 4-(Dibenzothiophen-4-yl)phenylboronic Acid [4]

Materials:

-

4-(4-Bromophenyl)dibenzo[b,d]thiophene

-

n-Butyllithium (1.6 M in hexane)

-

Trimethyl borate

-

Tetrahydrofuran (dehydrated)

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Saturated sodium hydrogen carbonate solution

-

Saturated brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 4-(4-bromophenyl)dibenzo[b,d]thiophene (20 mmol) in dehydrated tetrahydrofuran (200 mL) under a nitrogen atmosphere at -78 °C, n-butyllithium (1.6 M in hexane, 15 mL, 24.0 mmol) is added dropwise.

-

The mixture is stirred at -78 °C for 1.5 hours.

-

Trimethyl borate (3 mL, 26.8 mmol) is added at the same temperature, and the solution is stirred at room temperature for 20 hours.

-

The reaction is quenched with 1 M hydrochloric acid (90 mL), and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with saturated sodium hydrogen carbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the resulting solid is washed with chloroform/hexane to afford the product.

Quantitative Data

| Compound | Synthesis Method | Yield | Melting Point (°C) | References |

| 4-(Dibenzothiophen-4-yl)phenylboronic acid | Lithiation of 4-(4-bromophenyl)dibenzothiophene (B1526355) followed by reaction with trimethyl borate | 77% | Not reported | [4] |

| This compound | Commercially available | N/A | 327-330 | [5] |

| 4-Methoxy-4'-biphenylylboronic acid | Suzuki coupling of 4-bromoanisole (B123540) with 4-boronophenylboronic acid | 95% | Not reported | [5] |

Characterization Data

This compound (CAS: 108847-20-7)

-

Appearance: White to off-white powder.

-

Molecular Formula: C₁₂H₉BO₂S

-

Molecular Weight: 228.07 g/mol

-

¹H NMR (DMSO-d₆): Spectral data for the parent dibenzothiophene shows characteristic aromatic signals. The introduction of the boronic acid group at the 4-position would lead to distinct shifts and coupling patterns in the aromatic region, which can be used for structural confirmation.

-

¹³C NMR: The carbon atom attached to the boron is often not observed or appears as a broad signal due to quadrupolar relaxation. The remaining aromatic carbons will show characteristic chemical shifts.

-

IR Spectroscopy: Expected to show characteristic B-O and O-H stretching vibrations for the boronic acid group, in addition to the aromatic C-H and C=C stretching bands of the dibenzothiophene core.

Conclusion

Dibenzothiophene-based boronic acids have evolved from laboratory curiosities to indispensable tools in modern organic synthesis. Their rich history, rooted in the fundamentals of organometallic chemistry, has paved the way for the development of robust and versatile synthetic methods. The continued application of these compounds in the synthesis of novel materials and pharmaceuticals underscores their significance and promises a future of further innovation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. One-pot cascade synthesis of dibenzothiophene-based heterobiaryls from dibenzothiophene-5-oxide - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01468A [pubs.rsc.org]

- 4. B-[4-(4-dibenzothienyl)phenyl]-boronic acid synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of Dibenzothiophene-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures. This palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate has become an indispensable tool in medicinal chemistry and materials science. Dibenzothiophene (B1670422) and its derivatives are important structural motifs found in numerous biologically active compounds and organic electronic materials. The ability to functionalize the dibenzothiophene core through Suzuki coupling opens up avenues for the creation of novel drug candidates and advanced materials.

These application notes provide a detailed protocol for the Suzuki coupling reaction of dibenzothiophene-4-boronic acid with various aryl halides. The information is compiled from established methodologies and is intended to serve as a comprehensive guide for researchers in the field.

Reaction Principle

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic group to the palladium center, forming a new Pd(II) complex and displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

An inert atmosphere is crucial for the success of the reaction to prevent the oxidation and deactivation of the palladium catalyst and the degradation of the boronic acid.[1]

Experimental Protocols

The following is a general, representative protocol for the Suzuki coupling of this compound with an aryl bromide. The specific conditions may require optimization depending on the nature of the coupling partner.

Materials:

-

This compound

-

Aryl bromide (or other aryl halide)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate (B1210297) [Pd(OAc)₂])

-

Base (e.g., Potassium carbonate [K₂CO₃], Potassium phosphate (B84403) [K₃PO₄], or Cesium carbonate [Cs₂CO₃])

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane (B91453), or Dimethylformamide [DMF])

-

Degassed water (if using an aqueous solvent mixture)

-

Schlenk flask or other suitable reaction vessel

-

Magnetic stirrer and heating mantle/oil bath

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.2 equivalents) and the aryl bromide (1.0 equivalent).

-

Addition of Base and Catalyst: Add the base (2.0 - 3.0 equivalents) and the palladium catalyst (0.01 - 0.05 equivalents) to the flask.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., a 4:1 mixture of 1,4-dioxane and degassed water) via syringe. The reaction mixture is typically prepared at a concentration of 0.1-0.2 M with respect to the aryl halide.

-

Reaction: Stir the mixture at room temperature for 10-15 minutes to ensure homogeneity, and then heat the reaction to the desired temperature (typically 80-100 °C).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Data Presentation

The following table summarizes representative reaction conditions and yields for the Suzuki coupling of this compound with various aryl bromides. These are illustrative examples, and actual yields may vary depending on the specific substrate and reaction conditions.

| Entry | Aryl Bromide | Catalyst (mol%) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 90 | 12 | 85 |

| 2 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3.0) | 1,4-Dioxane | 100 | 8 | 92 |

| 3 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | Cs₂CO₃ (2.5) | DMF | 95 | 10 | 88 |

| 4 | 1-Bromonaphthalene | Pd(PPh₃)₄ (4) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | 78 |

| 5 | 3-Bromopyridine | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ (3.0) | Toluene | 110 | 12 | 81 |

Mandatory Visualizations

Suzuki Coupling Reaction Workflow

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling with Dibenzothiophene-4-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction data for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing dibenzothiophene-4-boronic acid. This versatile building block is crucial for the synthesis of complex aromatic structures found in pharmaceuticals and advanced materials. The following sections detail established catalytic systems and experimental procedures to facilitate the successful implementation of this important carbon-carbon bond-forming reaction.

Introduction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl structures through the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. This compound is a valuable reagent for introducing the dibenzothiophene (B1670422) moiety, a structural motif present in various biologically active molecules.

Challenges in the Suzuki coupling of heteroaryl boronic acids, such as this compound, can include catalyst inhibition by the sulfur heteroatom and potential protodeboronation under basic conditions. Careful selection of the palladium catalyst, ligand, base, and solvent system is therefore critical for achieving high yields and reproducibility. This document outlines two distinct and effective palladium-catalyzed protocols for the successful coupling of this compound with different coupling partners.

Data Presentation: Reaction Performance

The following table summarizes the quantitative data from two distinct palladium-catalyzed Suzuki coupling reactions involving this compound. This allows for a direct comparison of the catalyst systems and their performance under the specified conditions.

| Entry | Aryl/Heteroaryl Partner | Palladium Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Pyridine-3-carboxylic Acid | Pd(OAc)₂ with Ligand L6¹ | 5 | Et₃N | Dioxane | 160 | 15 | 63 | [1][2] |

| 2 | 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole | Pd(PPh₃)₄ | 3.7 | K₂CO₃ (2M aq.) | p-Xylene (B151628) / EtOH (2:1) | Reflux | 24 | Not Specified² |

¹Ligand L6 is a specific phosphine-based ligand detailed in the cited literature. Pivalic anhydride (B1165640) (Piv₂O) and boric acid (H₃BO₃) were also used as an activator and additive, respectively. ²Yield for this specific coupling was not provided, but the general procedure was used to synthesize a series of related compounds.

Experimental Protocols

The following are detailed experimental methodologies for the two key reactions cited in the data table.

Protocol 1: Decarbonylative Suzuki Cross-Coupling

This protocol describes a palladium-catalyzed decarbonylative Suzuki cross-coupling reaction between a heterocyclic carboxylic acid and this compound.

Materials and Reagents:

-

Pyridine-3-carboxylic acid

-

This compound

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Phosphine (B1218219) Ligand (L6)

-

Pivalic anhydride (Piv₂O)

-

Boric acid (H₃BO₃)

-

Triethylamine (B128534) (Et₃N)

-

Anhydrous dioxane

-

Argon or Nitrogen gas

-

Standard laboratory glassware and purification supplies (silica gel, solvents)

Procedure:

-

Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, add the pyridine-3-carboxylic acid (1.0 equiv.), this compound (2.0 equiv.), pivalic anhydride (2.0 equiv.), boric acid (2.0 equiv.), the specified phosphine ligand (10 mol%), and Pd(OAc)₂ (5 mol%).

-

Solvent and Base Addition: Under ambient conditions, add anhydrous dioxane to achieve a 0.20 M concentration with respect to the carboxylic acid, followed by the addition of triethylamine (1.75 equiv.).

-

Inert Atmosphere: Seal the vial and purge with argon or nitrogen by performing three evacuation/backfilling cycles.

-

Reaction: Place the reaction vial in a preheated oil bath at 160 °C and stir for 15 hours.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure. The crude product is then purified by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes) to yield the desired biaryl product.[1]

Protocol 2: Suzuki-Miyaura Coupling with an N-Arylpyrazole

This protocol details the synthesis of a polysubstituted N-arylpyrazole derivative via a traditional Suzuki-Miyaura coupling with this compound.

Materials and Reagents:

-

1-(4-Bromophenyl)-3-phenyl-1H-pyrazole

-

This compound

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃), 2M aqueous solution

-

p-Xylene

-

Ethanol (EtOH)

-

Nitrogen gas

-

Standard laboratory glassware and purification supplies (dichloromethane, water, silica gel)

Procedure:

-

Reaction Setup: To a suitable reaction flask, add 1-(4-bromophenyl)-3-phenyl-1H-pyrazole (1.0 equiv.), this compound (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.037 equiv.).

-

Solvent and Base Addition: Add a 2:1 mixture of p-xylene and ethanol, followed by a 2M aqueous solution of potassium carbonate (3.0 equiv.).

-

Inert Atmosphere: Purge the reaction mixture with nitrogen gas.

-

Reaction: Heat the stirred mixture to reflux for 24 hours under a nitrogen atmosphere.

-

Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture. Add water and extract the product with dichloromethane (B109758) (3x). Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate. The crude product is then purified by column chromatography to yield the final product.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

This diagram outlines a typical experimental workflow for performing a Suzuki-Miyaura coupling reaction in a research laboratory setting.

Caption: A general experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes: The Role of Dibenzothiophene-4-boronic Acid in High-Efficiency OLED Host Materials

Application Notes and Protocols: Dibenzothiophene-4-boronic acid as a Building Block for Organic Semiconductors

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of dibenzothiophene-4-boronic acid as a versatile building block in the synthesis of organic semiconductors. The unique electronic and structural properties of the dibenzothiophene (B1670422) (DBT) moiety make it a valuable component in materials designed for a range of organic electronic devices, including Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

The fused ring system of dibenzothiophene offers a rigid and planar structure that can facilitate intermolecular π-π stacking, which is crucial for efficient charge transport. Furthermore, the ability to functionalize the DBT core allows for the fine-tuning of the electronic properties, such as the HOMO/LUMO energy levels and the bandgap of the resulting semiconductor.

Key Applications

This compound is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to synthesize conjugated polymers and small molecules. These materials find applications in:

-

Organic Field-Effect Transistors (OFETs): The DBT unit can enhance charge carrier mobility.

-

Organic Light-Emitting Diodes (OLEDs): DBT-based materials can be employed as host materials or as components of emissive layers.

-

Organic Photovoltaics (OPVs): The electron-rich nature of the DBT core makes it a suitable donor component in donor-acceptor copolymers.

Data Presentation: Properties of Dibenzothiophene-Based Polymers

The electronic and optical properties of polymers incorporating the dibenzothiophene moiety are summarized in the table below. These properties are critical for designing and fabricating high-performance organic electronic devices.

| Polymer | HOMO Level (eV) | LUMO Level (eV) | Optical Bandgap (eV) | Hole Mobility (cm²/Vs) | Device Application |

| P(DBT-EDOT) | - | - | 2.46 | - | Electrochromic Devices |

| P(DBF-EDOT) | - | - | 2.58 | - | Electrochromic Devices |

| PDPPHT-TBT-BDTT | - | - | - | 4.18 x 10⁻³ | Polymer Solar Cells |

| PDBT-Th | -5.10 | -2.51 | 2.59 | - | Electrochromic Devices |

| PDBT-Th:Th | -5.25 | -2.72 | 2.53 | - | Electrochromic Devices |

| PDBT-2Th | -4.95 | -2.70 | 2.25 | - | Electrochromic Devices |

| PDBT-Th:2Th | -5.15 | -2.86 | 2.29 | - | Electrochromic Devices |

| PDBT-2Th:Th | -5.00 | -2.76 | 2.24 | - | Electrochromic Devices |

| PDBT-2Th:2Th | -4.90 | -2.67 | 2.23 | - | Electrochromic Devices |

Note: Data is compiled from various sources and the specific properties are dependent on the detailed molecular structure and measurement conditions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling Polymerization

This protocol describes a general method for the synthesis of a copolymer of dibenzothiophene and benzothiadiazole, a common acceptor unit in organic semiconductors.

Materials and Reagents:

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine (B1218219) ligand)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for air-sensitive reactions

Procedure:

-

Reaction Setup: In a Schlenk flask, combine this compound (1.05 equivalents) and 4,7-dibromo-2,1,3-benzothiadiazole (1.00 equivalent).

-

Addition of Base and Catalyst: Add the base (3.0 equivalents) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Inert Atmosphere: Seal the flask and subject it to several cycles of vacuum and backfilling with an inert gas to ensure an oxygen-free environment.

-

Solvent Addition: Under a positive pressure of inert gas, add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio).

-

Degassing: Bubble the reaction mixture with the inert gas for 15-30 minutes to ensure thorough deoxygenation.

-

Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir vigorously for 24-72 hours. Monitor the reaction progress by techniques such as Gel Permeation Chromatography (GPC) to follow the increase in polymer molecular weight.

-

Work-up: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol (B129727) or acetone.

-

Purification: Collect the polymer by filtration. Further purification can be achieved by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, chloroform) to remove catalyst residues and low molecular weight oligomers.

-

Drying: Dry the purified polymer under vacuum.

Visualizations

Logical Workflow for Organic Semiconductor Synthesis

The following diagram illustrates the typical workflow from starting materials to a functional organic electronic device using this compound.

Caption: Workflow for synthesizing and testing organic semiconductors.

Signaling Pathway: Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for Cross-Coupling Reactions with Dibenzothiophene-4-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is widely employed in the pharmaceutical, agrochemical, and materials science industries for the construction of complex molecular architectures. Dibenzothiophene (B1670422) and its derivatives are significant structural motifs found in a variety of biologically active compounds and advanced organic electronic materials. The ability to functionalize the dibenzothiophene core, for instance through the use of Dibenzothiophene-4-boronic acid in Suzuki-Miyaura coupling, provides a critical pathway for the synthesis of novel compounds with tailored electronic and pharmacological properties. These derivatives have shown promise in applications ranging from organic light-emitting diodes (OLEDs) to potent anti-inflammatory and anticancer agents.[1][2][3]

This document provides detailed experimental protocols for the synthesis of this compound and its subsequent use in Suzuki-Miyaura cross-coupling reactions with various aryl halides.

Synthesis of this compound

A common and effective method for the synthesis of aryl boronic acids is the Miyaura borylation reaction, which involves the palladium-catalyzed coupling of an aryl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). The resulting boronic ester can then be hydrolyzed to the desired boronic acid.

Protocol 1: Synthesis of this compound pinacol (B44631) ester

This protocol describes the synthesis of the pinacol ester of this compound from 4-bromodibenzothiophene (B1267965).

-

Materials:

-

4-Bromodibenzothiophene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (B1210297) (KOAc)

-

1,4-Dioxane (B91453) (anhydrous)

-

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromodibenzothiophene (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (1.5 eq).

-

Add anhydrous 1,4-dioxane to the flask.

-

Degas the mixture by bubbling argon through the solvent for 10-15 minutes.

-

Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq), to the reaction mixture.

-

Heat the mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired this compound pinacol ester.

-

Protocol 2: Hydrolysis to this compound

This protocol details the conversion of the pinacol ester to the free boronic acid.

-

Materials:

-

This compound pinacol ester

-

Aqueous Hydrochloric Acid (HCl) or other suitable acid

-

Diethyl ether or other suitable organic solvent

-

-

Procedure:

-

Dissolve the this compound pinacol ester in a suitable organic solvent such as diethyl ether.

-

Add an aqueous solution of a strong acid (e.g., 2 M HCl) and stir the biphasic mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Separate the organic layer and extract the aqueous layer with the organic solvent.

-